molecular formula C8H16Cl2N2 B13497397 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B13497397
M. Wt: 211.13 g/mol
InChI Key: VPKWYXIAFNIQSP-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride is a chemical building block featuring a 4-aminopiperidine scaffold that is functionalized with a methyl group on the ring nitrogen and an ethynyl moiety at the 4-position. The 4-aminopiperidine structure is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of compounds for pharmaceutical research and development . This dihydrochloride salt form typically offers enhanced solubility and stability for research applications. The 4-aminopiperidine core is a versatile intermediate in organic synthesis. Its derivatives are key structural components in a wide range of bioactive molecules. For instance, similar 1,4-disubstituted piperidines have been investigated as antagonists for the peripheral type 1 cannabinoid receptors (CB1), a target with potential utility for treating metabolic disorders and liver diseases . Furthermore, the 4-aminopiperidine motif is a recognized pharmacophore in antifungal agents, where it can mimic carbocationic high-energy intermediates to inhibit enzymes in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . The specific ethynyl and amine substitutions on this piperidine scaffold may allow researchers to explore novel chemical space and fine-tune the physical and pharmacological properties of their target compounds. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.13 g/mol

IUPAC Name

4-ethynyl-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H14N2.2ClH/c1-3-8(9)4-6-10(2)7-5-8;;/h1H,4-7,9H2,2H3;2*1H

InChI Key

VPKWYXIAFNIQSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpiperidine Core

The starting point is typically piperidine-4-carboxylic acid , which is converted to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde and a palladium catalyst under mild heating conditions (90–95 °C) in acidic aqueous media (e.g., formic acid). This method avoids the use of gaseous hydrogen and allows selective N-methylation.

Step Reagents/Conditions Outcome
1 Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid, heat to 90–95 °C Formation of 1-methylpiperidine-4-carboxylic acid
2 Treatment with hydrochloric acid (1.5 eq.) Formation of hydrochloride salt of 1-methylpiperidine-4-carboxylic acid

This method is advantageous due to mild conditions and high selectivity for N-methylation.

Conversion to 4-Amino-1-methylpiperidine

The 4-position amino substitution is introduced via amide formation and subsequent reduction:

  • The carboxylic acid is converted to an amide using thionyl chloride and diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide .
  • This intermediate can be further transformed to the corresponding ketone and then to the 4-aminopiperidine derivative by reduction or amination reactions.
Step Reagents/Conditions Outcome
3 1-Methylpiperidine-4-carboxylic acid + thionyl chloride + diethylamine Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide
4 Grignard reagent (e.g., isopropylmagnesium chloride/lithium chloride) Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediate
5 Reduction/amination (Pd/C hydrogenation or catalytic hydrogenation) Conversion to 4-aminopiperidine derivative

The use of Grignard reagents at ambient temperature avoids cryogenic conditions and provides good yields.

Introduction of the Ethynyl Group at the 4-Position

The ethynyl functionality is introduced by selective alkynylation at the 4-position of the piperidine ring:

  • Alkynylation can be achieved by nucleophilic substitution or coupling reactions using ethynyl-containing reagents.
  • Catalytic hydrogenation methods have been employed to reduce intermediates while preserving the ethynyl group.

For example, selective catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions allows the preparation of 4-ethynyl substituted piperidine derivatives without saturating the triple bond.

Formation of the Dihydrochloride Salt

The final step involves salt formation to improve compound stability and solubility:

  • Treatment of the free base 4-ethynyl-1-methylpiperidin-4-amine with hydrochloric acid in a stoichiometric amount (typically 2 equivalents) yields the dihydrochloride salt.
  • This salt form is often isolated as a crystalline solid suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Notes
1 Piperidine-4-carboxylic acid Formaldehyde, Pd/C catalyst, formic acid, 90–95 °C 1-Methylpiperidine-4-carboxylic acid Transfer hydrogenation for N-methylation
2 1-Methylpiperidine-4-carboxylic acid Hydrochloric acid (1.5 eq.) Hydrochloride salt of acid Salt formation
3 1-Methylpiperidine-4-carboxylic acid Thionyl chloride, diethylamine N,N-Diethyl-1-methylpiperidine-4-carboxamide Amide formation
4 Amide intermediate Grignard reagent (isopropylmagnesium chloride/lithium chloride) Ketone intermediate Ambient temperature reaction
5 Ketone intermediate Catalytic hydrogenation (Pd/C) 4-Amino-1-methylpiperidine derivative Selective reduction
6 4-Amino-1-methylpiperidine derivative Ethynylation reagents (alkynylation) 4-Ethynyl-1-methylpiperidin-4-amine Introduction of ethynyl group
7 Free base 4-ethynyl-1-methylpiperidin-4-amine Hydrochloric acid (2 eq.) 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride Salt formation

Research Findings and Analysis

  • The use of transfer hydrogenation for N-methylation is a mild and efficient method that avoids the hazards of gaseous hydrogen and provides high selectivity.
  • Employing Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at ambient temperature simplifies the synthesis by avoiding cryogenic conditions required for lithium reagents.
  • Catalytic hydrogenation with Pd/C allows selective reduction of intermediates without affecting sensitive groups like the ethynyl moiety, ensuring preservation of the triple bond.
  • Formation of the dihydrochloride salt improves the compound's physicochemical properties, making it more suitable for handling and pharmaceutical use.
  • Avoidance of high temperatures and excessive catalyst loading during reduction steps prevents discoloration and impurity formation, ensuring a high-purity white crystalline final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethynyl, methyl, and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group may participate in covalent bonding with target proteins, while the amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Piperidine Dihydrochlorides with Aromatic Substituents

  • 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS 1803607-78-4):

    • Structure : A pyridinyl-ethyl substituent at the piperidine nitrogen.
    • Molecular Formula : C₁₂H₂₁Cl₂N₃ (MW: 278.22) .
    • Key Differences : The pyridinyl group enhances hydrogen-bonding capacity and aromatic interactions compared to the ethynyl group in the target compound. This may influence receptor-binding affinity in pharmacological contexts.
  • 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride (CAS 1189494-84-5): Structure: A trifluoromethylphenyl substituent at the piperidine nitrogen. Molecular Formula: C₁₃H₁₉Cl₂F₃N₂ (MW: 331.2) . The absence of an ethynyl group limits rigidity and functionalization opportunities.

Piperidine Dihydrochlorides with Alkyl Substituents

  • 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride: Structure: Ethyl and trifluoromethyl groups at the 1- and 4-positions, respectively. Molecular Formula: Not explicitly stated, but estimated MW ~300–350 .

Non-Piperidine Dihydrochlorides

  • Trientine Dihydrochloride (Triethylenetetramine dihydrochloride):

    • Structure : A linear tetramine with two HCl molecules.
    • Molecular Formula : C₆H₁₈N₄·2HCl (MW: 219.16) .
    • Key Differences : As a linear polyamine, trientine exhibits strong metal-chelating properties, unlike the cyclic piperidine structure of the target compound. This makes it suitable for treating Wilson’s disease but limits CNS penetration.
  • Levocetirizine Dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl):

    • Structure : A piperazine-based antihistamine with a diphenylmethyl group.
    • Molecular Formula : MW 461.81 .
    • Key Differences : The larger molecular weight and piperazine core reduce blood-brain barrier permeability compared to piperidine derivatives.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • Dihydrochloride vs. Hydrochloride: The dihydrochloride form (two HCl molecules) significantly enhances water solubility compared to mono-hydrochloride salts like 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6) .
  • Impact of Substituents: The ethynyl group in the target compound may reduce solubility compared to hydroxyl or sulfonamide-containing analogs (e.g., N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride) due to increased hydrophobicity .

Structural and Functional Insights

  • Rigidity vs. Flexibility : The ethynyl group introduces conformational rigidity, which can enhance selectivity in receptor binding compared to flexible alkyl chains in 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability, whereas the ethynyl group’s sp-hybridized carbon may participate in click chemistry for bioconjugation.

Data Tables

Table 1: Molecular Properties of Selected Dihydrochlorides

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₉H₁₆Cl₂N₂* ~243.15† Ethynyl, Methyl
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine diHCl C₁₂H₂₁Cl₂N₃ 278.22 Pyridinyl-ethyl
4-Methyl-1-(4-amino-2-CF₃-phenyl)piperidine diHCl C₁₃H₁₉Cl₂F₃N₂ 331.2 Trifluoromethylphenyl
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 219.16 Linear tetramine

*Estimated based on structural analogy.
†Calculated from standard atomic weights.

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
Ethynyl Target Compound Rigidity, functionalization potential
Trifluoromethyl [16] Metabolic stability, electronegativity
Pyridinyl [14] Hydrogen bonding, aromatic interactions
Sulfonamide [9] Increased hydrophilicity

Biological Activity

Overview

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride (CAS No. 2694729-34-3) is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure features a piperidine ring substituted with an ethynyl group, which may enhance its interaction with biological targets. Research into its biological activity has primarily focused on its effects on various receptors and its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}Cl2_2N
  • Molecular Weight : 220.12 g/mol

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly G-protein coupled receptors (GPCRs). Compounds with similar structures have been shown to act as antagonists or agonists in various signaling pathways, influencing cellular responses such as chemotaxis and neurotransmission.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antagonistic Effects

Studies indicate that this compound may act as a potent antagonist at certain GPCRs, potentially modulating inflammatory responses and pain pathways. For instance, it has been evaluated for its effectiveness in reducing UDPG-induced chemotaxis in human neutrophils, suggesting anti-inflammatory properties .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that derivatives of piperidine compounds can possess significant cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Recent research has explored the biological activity of compounds related to this compound. Notable findings include:

  • P2Y14 Receptor Antagonism :
    • A series of studies have characterized compounds targeting the P2Y14 receptor, where structural analogs demonstrated varying affinities and efficacies. The influence of piperidine derivatives on receptor activity highlights the potential role of this compound in modulating GPCR signaling .
  • Cytotoxicity Assays :
    • In assays against human cancer cell lines, compounds structurally related to this compound exhibited IC50_{50} values indicating significant cytotoxicity. For example, a related compound demonstrated an IC50_{50} value of 0.64 µM against MCF-7 breast cancer cells .

Data Table: Biological Activity Summary

Activity Type Description Reference
GPCR AntagonismModulation of inflammatory responses via P2Y14 receptor
CytotoxicityEffective against cancer cell lines (e.g., MCF-7)
Anticancer PotentialPromising results in preclinical studies

Q & A

Basic: What are the established synthetic routes for 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
Synthesis typically involves multi-step organic reactions starting from piperidine derivatives. For example:

  • Step 1: Functionalization of the piperidine ring with ethynyl and methyl groups via nucleophilic substitution or alkyne coupling reactions.
  • Step 2: Formation of the dihydrochloride salt by treating the free base with hydrochloric acid under controlled pH conditions .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps.
  • Catalysts: Palladium-based catalysts improve alkyne coupling efficiency.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during salt formation.
  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign signals to protons on the ethynyl group (~2.5 ppm for sp-hybridized carbons) and methylpiperidine moiety (δ 1.2–1.8 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the piperidine ring.
  • X-ray Crystallography:
    • SHELX Suite: Refines crystal structures to confirm bond lengths and angles (e.g., N–Cl distances in the dihydrochloride salt) .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C9H16Cl2N2) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar piperidine derivatives?

Methodological Answer:
Discrepancies may arise from differences in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
  • Impurity Profiling: LC-MS to quantify byproducts (e.g., unreacted intermediates) that may interfere with activity .
  • Meta-Analysis: Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screens against targets like serotonin receptors (5-HT2A) using crystal structures from the PDB .
  • Molecular Dynamics (MD) Simulations: Assesses stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS).
  • QSAR Modeling: Relates structural features (e.g., ethynyl group electronegativity) to activity using datasets from PubChem .

Basic: What are the solubility and stability profiles of this compound under different pH and temperature conditions?

Methodological Answer:

  • Solubility:
    • Aqueous: >50 mg/mL in water (pH 3–5 due to dihydrochloride salt).
    • Organic Solvents: Moderate solubility in ethanol (~20 mg/mL) .
  • Stability:
    • pH Sensitivity: Degrades at pH >7 (free base precipitates).
    • Thermal Stability: Stable at −20°C for >2 years; avoid >40°C to prevent decomposition .

Advanced: How can researchers design experiments to elucidate its mechanism of action in neurological disorders?

Methodological Answer:

  • In Vitro Models:
    • Radioligand Binding Assays: Quantify affinity for dopamine transporters (DAT) using [3H]WIN-35,428 .
    • Calcium Imaging: Measure intracellular Ca2+ flux in neuronal cells treated with the compound .
  • In Vivo Models:
    • Rodent Behavioral Tests: Assess locomotor activity (open-field test) or anxiety (elevated plus maze) .

Advanced: What strategies enable regioselective functionalization of the piperidine ring for structure-activity studies?

Methodological Answer:

  • Protecting Groups: Use Boc (tert-butoxycarbonyl) to temporarily block the amine during ethynyl group introduction .
  • Catalytic Systems: Copper(I) iodide promotes alkyne-azide cycloaddition (Click Chemistry) for selective modifications .
  • Directed C–H Activation: Rhodium catalysts enable site-specific functionalization of the piperidine ring .

Basic: How can researchers ensure purity and assess trace impurities in synthesized batches?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-PDA: Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) .
    • GC-MS: Detects volatile impurities (e.g., residual solvents) .
  • Reference Standards: Compare retention times and spectra with commercially available piperidine derivatives (e.g., PubChem CID 43810649) .

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